Ag(I)-Catalyzed Regioselective Ring-Opening: Azetidine vs. Aziridine Reactivity Comparison
In Ag(I)-catalyzed ring-opening with nucleophiles, N-tosylazetidine exhibits distinct regioselectivity and reaction kinetics compared to its three-membered ring analog N-tosylaziridine. Under identical conditions, the azetidine derivative requires different catalyst loading for complete conversion, reflecting the ring strain differential between four-membered (~25.5 kcal/mol) and three-membered (~27.7 kcal/mol) N-heterocycles [1]. The study directly compares both substrates with S-, O-, and N-nucleophiles, establishing that N-tosylazetidine ring-opening proceeds via an SN2-type pathway producing 1,3-difunctionalized products, whereas N-tosylaziridine yields 1,2-difunctionalized analogs [1].
| Evidence Dimension | Regioselectivity in ring-opening with thiophenol |
|---|---|
| Target Compound Data | Exclusive C2–N cleavage, 1,3-amino thioether product |
| Comparator Or Baseline | N-tosylaziridine: Exclusive C2–N cleavage, 1,2-amino thioether product |
| Quantified Difference | Product regioisomerism: 1,3-difunctionalized vs. 1,2-difunctionalized; yield with thiophenol: azetidine 82%, aziridine 88% |
| Conditions | AgOTf (10 mol%), CH2Cl2, 25 °C, 6–8 h [1] |
Why This Matters
This determines which regioisomeric product series is accessible, directly impacting synthetic route design for pharmaceutical intermediates requiring specific 1,3-diamine or 1,3-amino alcohol scaffolds.
- [1] Bera M, Pratihar S, Roy S. Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. J Org Chem. 2011;76(5):1475-1478. PMID: 21291173. View Source
